molecular formula C15H10BrFN2O B10821175 Flubromazepam-d4

Flubromazepam-d4

Cat. No.: B10821175
M. Wt: 337.18 g/mol
InChI Key: ZRKDDZBVSZLOFS-RHQRLBAQSA-N
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Description

Flubromazepam-d4 is a deuterated analog of flubromazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Flubromazepam was first synthesized in the 1960s but did not gain significant attention until it appeared on the grey market as a designer drug in the early 2010s . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry for the quantification of flubromazepam in various samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flubromazepam-d4 involves the incorporation of deuterium atoms into the flubromazepam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the flubromazepam molecule are replaced with deuterium atoms using deuterated catalysts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The final product is then purified using techniques such as liquid chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Flubromazepam-d4, like other benzodiazepines, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

Mechanism of Action

Flubromazepam-d4, like other benzodiazepines, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA and enhancing its inhibitory effects . This leads to the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with benzodiazepines .

Comparison with Similar Compounds

Flubromazepam-d4 is similar to other deuterated benzodiazepines, such as:

Compared to its non-deuterated counterpart, this compound offers improved stability and reduced metabolic degradation, making it a valuable tool in analytical and pharmacokinetic studies . Its unique deuterium labeling also allows for more accurate quantification and differentiation from other benzodiazepines in complex biological matrices .

Conclusion

This compound is a valuable compound in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics Its unique properties, including deuterium labeling, make it an essential tool for the accurate quantification and study of flubromazepam and its metabolites

Properties

Molecular Formula

C15H10BrFN2O

Molecular Weight

337.18 g/mol

IUPAC Name

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

ZRKDDZBVSZLOFS-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H]

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

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